molecular formula C14H21N3O2 B2895322 tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1824323-85-4

tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B2895322
CAS No.: 1824323-85-4
M. Wt: 263.341
InChI Key: NCSAYKADTUCBGH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding naphthyridine derivatives with increased oxidation states.

  • Reduction: Production of reduced naphthyridine derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the naphthyridine ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of naphthyridine derivatives with biological targets. Medicine: Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar in structure but differs in the presence of a phenyl group instead of a naphthyridine core.

  • Tert-butyl 3-(aminomethyl)benzylcarbamate: Another structurally related compound with a benzyl group.

Uniqueness: Tert-butyl 3-(aminomethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-11(9-17)6-10(7-15)8-16-12/h6,8H,4-5,7,9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSAYKADTUCBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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